molecular formula C16H16ClF2NO3S B2407750 N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide CAS No. 1795478-33-9

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide

Cat. No.: B2407750
CAS No.: 1795478-33-9
M. Wt: 375.81
InChI Key: KUWAFSKJCURTKJ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF2NO3S/c1-23-16(14-4-2-3-5-15(14)17)9-20-24(21,22)10-11-6-12(18)8-13(19)7-11/h2-8,16,20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWAFSKJCURTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2-chlorophenyl)-2-methoxyethanol, which is then reacted with 3,5-difluorobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide exhibits significant biological activities attributed to its structural features. The compound's mechanism of action primarily involves selective binding to molecular targets such as enzymes or receptors, modulating various biochemical pathways relevant to disease processes.

Key Biological Activities

  • Anticancer Properties : Preliminary studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, it has shown efficacy against breast and lung cancer cells by inducing apoptosis through caspase activation pathways.
  • Antimicrobial Activity : Investigations into its antimicrobial properties reveal a notable reduction in bacterial viability at concentrations as low as 5 µM against several bacterial strains. This suggests its potential as an antibacterial agent.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of this compound, researchers found that it significantly inhibited the proliferation of human tumor cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways. The compound was tested against a panel of cancer cell lines following established protocols by the National Cancer Institute (NCI), yielding promising results in terms of growth inhibition rates.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM, highlighting its potential as an antibacterial agent. This activity is particularly relevant in the context of increasing antibiotic resistance observed in clinical settings.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(3,5-difluorophenyl)amino]acetamide
  • 2-(2-chlorophenyl)-2-methoxyethanol
  • 3,5-difluorobenzenesulfonyl chloride

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide, commonly referred to as the compound with CAS Number 1795478-33-9, is a synthetic organic molecule that has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClF2NO3S. Its structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in biological systems. The presence of fluorine atoms and a chlorophenyl moiety contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular Weight359.82 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available
LogP (Octanol-Water Partition)3.45

Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes and modulation of receptor activity. It has been found to exhibit significant affinity towards G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways.

Key Findings:

  • Receptor Interaction : The compound shows high selectivity for certain GPCR subtypes, influencing pathways related to inflammation and pain modulation .
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation in various models .

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups .
  • Pain Relief : A study demonstrated that the compound effectively alleviated pain responses in rodent models, suggesting its potential as an analgesic agent .
  • Antitumor Activity : Preliminary results indicate that this compound may inhibit tumor growth in xenograft models, highlighting its potential application in cancer therapy .

Table 2: Summary of Biological Studies

Study TypeModel UsedKey Findings
Anti-inflammatory StudyMurine arthritis modelReduced swelling and inflammation
Analgesic StudyRodent pain modelSignificant pain relief observed
Antitumor ActivityXenograft tumor modelInhibition of tumor growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis typically involves:

  • Step 1 : Sulfonamide formation via nucleophilic substitution between a methanesulfonyl chloride derivative and a substituted amine precursor.
  • Step 2 : Functionalization of the chlorophenyl and difluorophenyl groups under anhydrous conditions (e.g., dichloromethane or DMF as solvents) to prevent hydrolysis .
  • Optimization : Control reaction temperature (e.g., 0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions. Purification via column chromatography or recrystallization improves yield .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns on aromatic rings (e.g., ¹H-NMR for methoxy and chlorophenyl protons) .
  • HPLC : Assess purity (>98%) by resolving impurities like unreacted intermediates or byproducts (e.g., using C18 columns and UV detection) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the methoxyethyl chain or sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent) to isolate variables affecting activity .
  • Meta-Analysis : Cross-reference datasets from biochemical assays (e.g., IC₅₀ values for enzyme inhibition) to identify outliers or methodological discrepancies .
  • Structural Validation : Confirm compound identity via LC-MS or crystallography to rule out batch-specific impurities .

Q. What experimental strategies are used to investigate structure-activity relationships (SAR) for this sulfonamide derivative?

  • Approaches :

  • Analog Synthesis : Modify substituents (e.g., replacing 3,5-difluorophenyl with trifluoromethyl groups) and compare bioactivity .
  • Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities to target proteins (e.g., carbonic anhydrase) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide moiety) via 3D-QSAR models .

Q. How can researchers design pharmacokinetic studies for this compound to evaluate its therapeutic potential?

  • Design Considerations :

  • In Vitro Models : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
  • In Vivo Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models under GLP guidelines .
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites and evaluate toxicity risks .

Q. What methodologies are employed to study electronic and steric effects influencing the compound's reactivity?

  • Techniques :

  • UV-Vis Spectroscopy : Monitor charge-transfer interactions between the sulfonamide group and aromatic π-systems .
  • Kinetic Studies : Measure reaction rates under varying steric conditions (e.g., bulky substituents on the phenyl ring) .
  • Electron Density Mapping : Analyze X-ray diffraction data to correlate electron distribution with catalytic activity .

Data Analysis & Validation

Q. How should researchers address variability in impurity profiles across synthesis batches?

  • Protocols :

  • HPLC-MS Tracking : Compare impurity retention times and mass spectra against reference standards .
  • Process Optimization : Adjust reaction quenching methods or purification steps (e.g., gradient elution in chromatography) .
  • Statistical Control : Use Six Sigma methodologies to reduce batch-to-batch variability .

Q. What statistical frameworks are appropriate for analyzing dose-response data in pharmacological studies?

  • Frameworks :

  • Nonlinear Regression : Fit data to Hill-Langmuir equations to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare efficacy across dose groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Bootstrap Resampling : Estimate confidence intervals for parameters like maximum efficacy (Eₘₐₓ) .

Ethical & Methodological Compliance

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Guidelines :

  • IACUC Approval : Adhere to animal welfare protocols for in vivo studies .
  • Data Transparency : Share raw datasets and negative results in public repositories (e.g., ChEMBL) to combat publication bias .
  • Hazard Mitigation : Follow OSHA standards for handling halogenated byproducts (e.g., chlorophenyl intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.